molecular formula C13H10FNO3 B6368297 MFCD11876392 CAS No. 1111105-42-0

MFCD11876392

Cat. No.: B6368297
CAS No.: 1111105-42-0
M. Wt: 247.22 g/mol
InChI Key: CTKSOFYAABEQJJ-UHFFFAOYSA-N
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Description

The compound “MFCD11876392” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, and medicine. This compound has garnered attention due to its potential in various industrial applications and its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD11876392” involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes steps such as:

    Initial Reactant Preparation: The starting materials are prepared and purified.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often involving catalysts to enhance the reaction rate.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques are employed to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: “MFCD11876392” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different oxidation states.

    Reduction: Reduction reactions involve the gain of electrons, often using reducing agents like hydrogen or metal hydrides.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

“MFCD11876392” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Plays a role in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD11876392” exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the application and context of use.

Comparison with Similar Compounds

“MFCD11876392” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar chemical structures or functional groups.

    Uniqueness: The specific properties and reactivity of “this compound” that distinguish it from other compounds.

Properties

IUPAC Name

methyl 2-fluoro-5-(6-oxo-1H-pyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)9-7-8(5-6-10(9)14)11-3-2-4-12(16)15-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKSOFYAABEQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683102
Record name Methyl 2-fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111105-42-0
Record name Methyl 2-fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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